molecular formula C7H8OS B2631701 3-(Sulfanylmethyl)phenol CAS No. 76106-64-4

3-(Sulfanylmethyl)phenol

Cat. No.: B2631701
CAS No.: 76106-64-4
M. Wt: 140.2
InChI Key: XSHPNRUFIUTBAP-UHFFFAOYSA-N
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Description

3-(Sulfanylmethyl)phenol is an organic compound with the molecular formula C7H8OS. It consists of a phenol ring (benzene with a hydroxyl group) where a methylthiol group is attached at the third position (meta position) on the ring. This structure suggests potential for various chemical reactions and applications in scientific research.

Preparation Methods

The synthesis of 3-(Sulfanylmethyl)phenol involves the reaction of vanillin with sodium hydrosulfide followed by acidification to precipitate the compound. The resulting product is then purified using recrystallization techniques. Another method involves the ipso-hydroxylation of arylboronic acids in ethanol using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent . This method is scalable and efficient, providing high yields without the need for chromatographic purification.

Chemical Reactions Analysis

3-(Sulfanylmethyl)phenol undergoes various types of chemical reactions:

    Oxidation: The thiol group can be oxidized to a sulfenic acid (R-SOH) or further to a sulfonic acid (R-SO2OH) depending on the oxidizing agent.

    Alkylation: The thiol group can react with alkylating agents (RX) to form thioethers (R-S-R’).

    Acylation: The thiol group can react with acylating agents (RCOX) to form thioesters (R-C(O)-S-R’).

    Electrophilic Aromatic Substitution: Phenolic compounds like this compound are known to be very reactive towards electrophilic aromatic substitution.

Scientific Research Applications

3-(Sulfanylmethyl)phenol and related compounds have been explored for various synthetic pathways and material applications. For instance, research has focused on synthesizing thiols from isobornylphenols, demonstrating the compound’s utility in synthetic organic chemistry for creating thiol-containing molecules. In medicinal chemistry, sulfur-containing phenolic compounds have shown promise in the synthesis of bioactive materials with antioxidant potential. Additionally, sulfanylphenol derivatives have applications in environmental chemistry, such as accelerating the oxidation of substituted phenols by potassium permanganate in aqueous solutions.

Mechanism of Action

The mechanism of action of 3-(Sulfanylmethyl)phenol involves its reactive thiol group, which can participate in various chemical reactions. The thiol group can undergo oxidation, alkylation, and acylation, leading to the formation of different products. These reactions are crucial for the compound’s applications in synthetic organic chemistry and material sciences.

Comparison with Similar Compounds

3-(Sulfanylmethyl)phenol is unique due to its combination of a phenol ring and a methylthiol group. Similar compounds include:

    4-(Sulfanylmethyl)phenol: Similar structure but with the thiol group at the para position.

    2-(Sulfanylmethyl)phenol: Similar structure but with the thiol group at the ortho position.

    4-(3-Sulfanylpropyl)-2-isobornyl-6-methylphenol: A more complex structure with additional substituents.

These compounds share similar reactivity patterns but differ in their specific applications and chemical properties.

Properties

IUPAC Name

3-(sulfanylmethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8OS/c8-7-3-1-2-6(4-7)5-9/h1-4,8-9H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSHPNRUFIUTBAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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